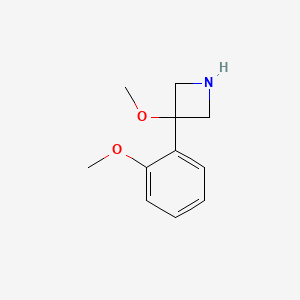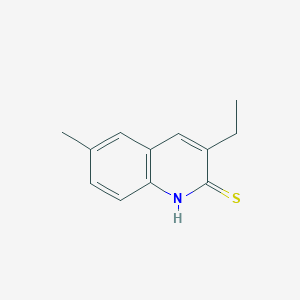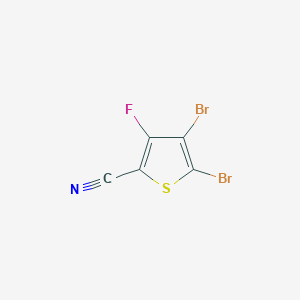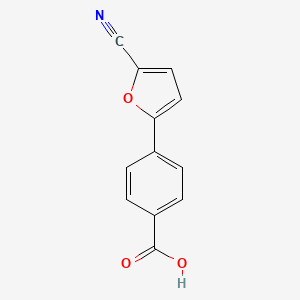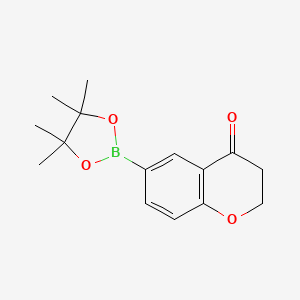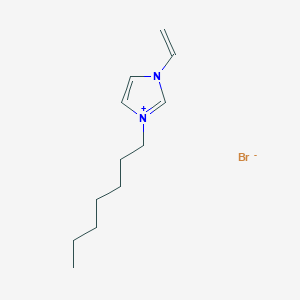
3-ethenyl-1-heptyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-1-heptyl-1H-imidazol-3-ium bromide is a chemical compound belonging to the class of imidazolium salts It is characterized by the presence of an imidazole ring substituted with an ethenyl group at the 3-position and a heptyl group at the 1-position, with bromide as the counterion
Preparation Methods
The synthesis of 3-ethenyl-1-heptyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-vinylimidazole with 1-bromoheptane. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-Ethenyl-1-heptyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride, iodide, or acetate, under suitable conditions.
Oxidation and Reduction: The ethenyl group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Scientific Research Applications
3-Ethenyl-1-heptyl-1H-imidazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other imidazolium-based ionic liquids and salts. It also serves as a catalyst in various organic reactions.
Biology: The compound has been studied for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-ethenyl-1-heptyl-1H-imidazol-3-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged species, while the ethenyl group can participate in various chemical reactions. These interactions and reactions contribute to the compound’s effects in different applications .
Comparison with Similar Compounds
3-Ethenyl-1-heptyl-1H-imidazol-3-ium bromide can be compared with other imidazolium salts, such as:
3-ethyl-1-vinyl-1H-imidazol-3-ium bromide: Similar structure but with an ethyl group instead of a heptyl group.
1,3-diisopropylbenzimidazolium bromide: Contains a benzimidazole ring and diisopropyl groups instead of the ethenyl and heptyl groups.
1-ethyl-3-methylimidazolium bromide: Contains ethyl and methyl groups instead of the ethenyl and heptyl groups
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituents.
Properties
Molecular Formula |
C12H21BrN2 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
1-ethenyl-3-heptylimidazol-3-ium;bromide |
InChI |
InChI=1S/C12H21N2.BrH/c1-3-5-6-7-8-9-14-11-10-13(4-2)12-14;/h4,10-12H,2-3,5-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
FIRHTAGWIOFNDM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+]1=CN(C=C1)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


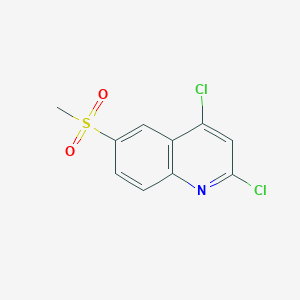

![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
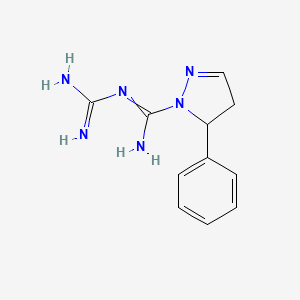
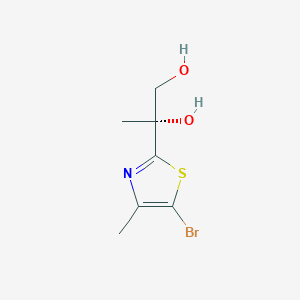
![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
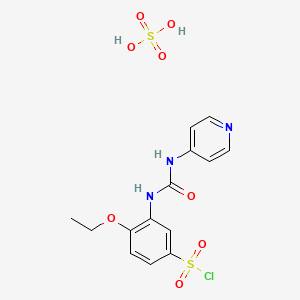
![4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
